molecular formula C8H7ClO3S B13467552 4-Formyl-3-methylbenzene-1-sulfonyl chloride

4-Formyl-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B13467552
M. Wt: 218.66 g/mol
InChI Key: AQWSWMZSQJDTMB-UHFFFAOYSA-N
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Description

4-Formyl-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H7ClO3S It is a derivative of benzene, featuring a formyl group, a methyl group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-3-methylbenzene-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 3-methylbenzaldehyde, followed by chlorination to introduce the sulfonyl chloride group. The reaction conditions often require the use of strong acids and chlorinating agents, such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid or bromine in the presence of a catalyst.

    Nucleophilic Substitution: Reagents like ammonia or primary amines for sulfonamide formation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from the oxidation of the formyl group.

    Alcohols: Formed from the reduction of the formyl group.

Scientific Research Applications

4-Formyl-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formyl-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a good leaving group in substitution reactions. The formyl group can participate in various redox reactions, altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a formyl group and a sulfonyl chloride group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H7ClO3S

Molecular Weight

218.66 g/mol

IUPAC Name

4-formyl-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClO3S/c1-6-4-8(13(9,11)12)3-2-7(6)5-10/h2-5H,1H3

InChI Key

AQWSWMZSQJDTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)C=O

Origin of Product

United States

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